molecular formula C5H10N4S B2939316 (2-Cyanopropan-2-ylamino)thiourea CAS No. 114959-76-1

(2-Cyanopropan-2-ylamino)thiourea

Cat. No. B2939316
CAS RN: 114959-76-1
M. Wt: 158.22
InChI Key: ZJQZSFKRWNIUNJ-UHFFFAOYSA-N
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Description

“(2-Cyanopropan-2-ylamino)thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . It has applications in numerous fields such as organic synthesis and pharmaceutical industries .


Chemical Reactions Analysis

Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis, this salt results in the formation of thiol and urea . The specific chemical reactions involving “this compound” are not detailed in the available resources.


Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.4 g/cm³. It has a melting point of 182 °C . The specific physical and chemical properties of “this compound” are not detailed in the available resources.

Scientific Research Applications

Antimicrobial Activity

A study on novel thiazole derivatives incorporating pyridine moiety, synthesized from reactions involving thiourea compounds, demonstrated significant antimicrobial activities. These derivatives were examined for potential DNA gyrase inhibitory activity through in silico molecular docking simulation, showing promising results against bacterial and fungal strains (Rizk E. Khidre & I. Radini, 2021).

Anticancer Potential

Research into a non-cross-linking platinum-acridine agent, which involves a thiourea derivative, showcased potent activity in non-small-cell lung cancer (NSCLC). This complex, not inducing DNA cross-links like clinical platinum agents, indicated a promising avenue for NSCLC treatment through targeted DNA binding (Zhidong Ma et al., 2008).

Synthetic Chemistry Applications

The [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, catalyzed by Yb(OTf)3, provides an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This method, utilizing thiourea as an odorless and cheap reagent, underlines its multifaceted roles in synthesizing optically active compounds (M. Xie et al., 2019).

Green Chemistry Innovations

Thiourea dioxide, highlighted as a green and affordable reducing agent, showcases the broadening scope of thiourea applications in environmentally sustainable chemical processes. Its use in the ARGET ATRP of various monomers emphasizes the push towards greener and more efficient polymerization techniques (P. Mendonça et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives with thiourea backbones have demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic conditions. This application is critical in industries where material longevity and performance are paramount, showcasing the protective capabilities of thiourea derivatives against steel corrosion (Zhiyong Hu et al., 2016).

Safety and Hazards

Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may form combustible dust concentrations in air and is harmful if swallowed. It is suspected of causing cancer and damaging the unborn child . The specific safety and hazards associated with “(2-Cyanopropan-2-ylamino)thiourea” are not detailed in the available resources.

properties

IUPAC Name

(2-cyanopropan-2-ylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-5(2,3-6)9-8-4(7)10/h9H,1-2H3,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQZSFKRWNIUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114959-76-1
Record name [(1-cyano-1-methylethyl)amino]thiourea
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